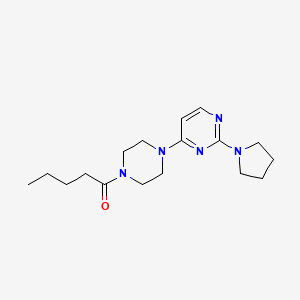

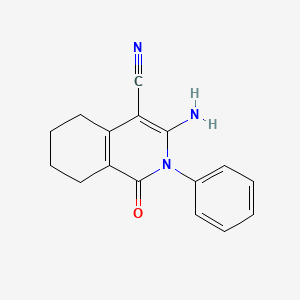

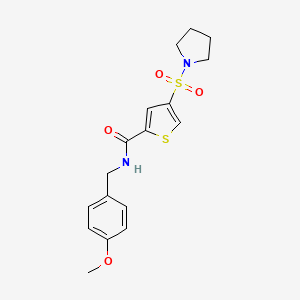

7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinoline derivatives, known for diverse biological activities and chemical properties. While the exact compound may not be directly described in literature, similar compounds provide insights into its potential characteristics and applications in various fields, excluding direct drug use and dosage discussions.

Synthesis Analysis

The synthesis process of quinoline derivatives often involves reactions such as condensation, cycloaddition, or Beckmann rearrangement. For instance, similar compounds are synthesized through reactions involving oximes of quinolines in polyphosphoric acid or by condensation processes involving aldehydes and ketones in presence of suitable catalysts (Tolkunov et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives features a fused system combining benzene and pyridine rings, contributing to its chemical reactivity and interaction capabilities. For example, similar molecules exhibit distinct dihedral angles between the quinoline system and substituent groups, affecting their spatial arrangement and functional interactions (Shahani et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including dimerization, nitration, and Beckmann rearrangement, leading to a wide range of products with different chemical properties. For example, 2-phenylmethyl-5-methoxy-1,4-benzoquinones show base-catalyzed dimerization reactions (Jurd et al., 1979).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, crystallographic studies provide insights into the conformations and intermolecular interactions, crucial for understanding their stability and reactivity (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity, are affected by their molecular structures and functional groups. For example, the presence of methoxy and phenyl groups can influence the electron distribution and chemical reactivity of the quinoline core (Al-Taifi et al., 2016).

科学的研究の応用

Dimerization Reactions

Quinolinediones, such as the one , have been studied for their dimerization reactions. Base catalyzed dimerization of related compounds can yield products like tetrahydroxanthen and dihydro-oxepin derivatives, which have various scientific applications (Jurd, Roitman, & Wong, 1979).

Cyclization in Thiazolo‐Quinazoline Systems

Another application is in the cyclization of Thiazolo-Quinazoline systems. The structure of these compounds has been established using NMR, DFT, and X-ray diffraction, showcasing their potential in advanced material science and chemical synthesis (Gupta & Chaudhary, 2015).

Electrochemical Behavior Studies

Electrochemical studies of α-methoxy quinones, similar to the compound , have been performed to understand their behavior in different acidic levels in solvents like acetonitrile. This research can be crucial in electrochemistry and material science (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Antimicrobial Studies

Some derivatives of this compound have been synthesized and screened for antimicrobial activity, indicating potential applications in pharmaceuticals and healthcare (Gupta & Chaudhary, 2012).

Photophysical Properties Study

The photophysical behaviors of similar compounds have been studied using UV–vis and fluorescence spectroscopy, indicating applications in photonics and molecular imaging (Padalkar & Sekar, 2014).

Corrosion Inhibition

Novel quinoline derivatives, including those structurally related to the compound , have been studied as corrosion inhibitors for metals in acidic mediums, suggesting applications in material protection and engineering (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Anticonvulsant Agents

Some derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity, showcasing potential applications in neurology and pharmacology (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).

作用機序

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds are often classified based on their potential hazards. For example, 3-Hydroxy-4-methoxyphenylacetic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin, or if dust is inhaled .

特性

IUPAC Name |

7-(4-methoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-26-17-9-7-14(8-10-17)16-11-19-22(20(24)12-16)18(13-21(25)23-19)15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLYLYNABJIPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)